Epiyohimbol
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Overview
Description
17beta-yohimbol is a 17-yohimbol.
Scientific Research Applications
Translational Research Applications
Epiyohimbol's potential can be explored through translational research. Translational research (TR) emphasizes translating scientific discoveries into practical applications, impacting population health. Epidemiology plays a critical role in this process, enabling the transition of discoveries like this compound from basic science to clinical and public health applications. This approach involves various phases, from exploring basic scientific discoveries to evaluating their efficacy, assessing barriers to implementation, and finally, evaluating their impact on population health outcomes (Khoury, Gwinn, & Ioannidis, 2010).
Metabolomics in Epidemiologic Research
Metabolomics, the study of small metabolites in biological samples, can be crucial in understanding this compound's effects. It offers an unprecedented opportunity to measure environmental and other exposures more precisely, which is essential in epidemiologic research. Advances in this field, including improved sample handling and automated methods, have made metabolomics a growing force in epidemiology, potentially applicable to studying substances like this compound (Tzoulaki, Ebbels, Valdes, Elliott, & Ioannidis, 2014).
Implementation in Scientific Studies
The integration of this compound in scientific studies can benefit from the principles of reproducible research. Reproducibility is vital in epidemiology, especially for findings that inform policy decisions. This standard involves making datasets and software available for verifying results and conducting alternative analyses, which could be significant for research involving this compound (Peng, Dominici, & Zeger, 2006).
Isolation and Identification
This compound was identified among other indole alkaloids from the leaves and bark of Hunteria zeylanica, marking its discovery from a natural source. This isolation process is a fundamental step in understanding the compound's properties and potential applications in scientific research (Arambewela & Khuong-Huu, 1981).
Properties
CAS No. |
439-70-3 |
---|---|
Molecular Formula |
C19H24N2O |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(1S,15R,18R,20R)-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-18-ol |
InChI |
InChI=1S/C19H24N2O/c22-14-6-5-12-11-21-8-7-16-15-3-1-2-4-17(15)20-19(16)18(21)10-13(12)9-14/h1-4,12-14,18,20,22H,5-11H2/t12-,13-,14+,18-/m0/s1 |
InChI Key |
YZHQOLWNBFSHQZ-FLTUCWPJSA-N |
Isomeric SMILES |
C1C[C@H]2CN3CCC4=C([C@@H]3C[C@@H]2C[C@@H]1O)NC5=CC=CC=C45 |
SMILES |
C1CC2CN3CCC4=C(C3CC2CC1O)NC5=CC=CC=C45 |
Canonical SMILES |
C1CC2CN3CCC4=C(C3CC2CC1O)NC5=CC=CC=C45 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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